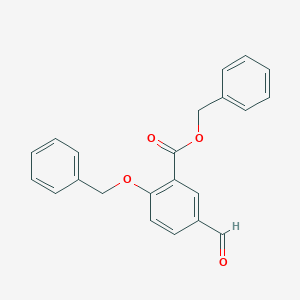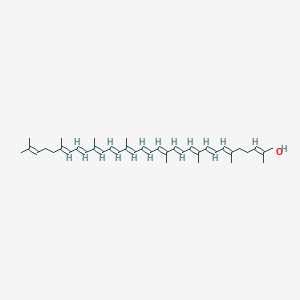![molecular formula C13H19ClN2O2 B018829 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐 CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐
概述
描述
硬脂酸乙酯是硬脂酸的酯化形式,硬脂酸是一种多不饱和ω-3脂肪酸。 该化合物因其四个双键而著称,其水溶性低于其游离酸形式,使其更适合作为膳食补充剂和研究应用 。 硬脂酸乙酯源于天然油,如琉璃苣和黑醋栗籽油 .
科学研究应用
硬脂酸乙酯在科学研究中有广泛的应用:
化学: 它用于研究ω-3脂肪酸及其酯的性质和反应。
生物学: 研究集中在其在细胞膜中的作用,包括对膜流动性和信号通路的影响.
医学: 正在研究其潜在的心脏保护特性及其调节炎症反应的能力.
工业: 硬脂酸乙酯用于膳食补充剂和营养品.
安全和危害
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
硬脂酸乙酯的作用机制涉及其掺入细胞膜,在那里它会影响膜流动性和膜结合酶和受体的活性 。 该化合物可以调节信号通路和炎症介质的产生,这有助于其潜在的健康益处 。酯形式增强了其溶解性和稳定性,使其在这些作用中更有效。
类似化合物:
- 二十碳五烯酸乙酯
- 二十二碳六烯酸乙酯
- α-亚麻酸乙酯
比较: 硬脂酸乙酯因其四个双键而独一无二,赋予其独特的化学和生物学特性。 与二十碳五烯酸和二十二碳六烯酸乙酯相比,硬脂酸乙酯更容易在体内转化为二十碳五烯酸 。 这使其成为ω-3脂肪酸的宝贵植物来源,特别是对于不食用鱼类的人 .
准备方法
合成路线和反应条件: 硬脂酸乙酯可以通过硬脂酸与乙醇的酯化反应合成。这种反应通常涉及使用酸性催化剂,如硫酸或盐酸,以促进酯化过程。 该反应在回流条件下进行,以确保将酸完全转化为其酯形式 .
工业生产方法: 在工业环境中,硬脂酸乙酯的生产通常涉及富含硬脂酸的油的酯交换反应。 例如,改性大豆油可以进行乙醇解反应,将所有甘油三酯转化为相应的脂肪酸乙酯 。该工艺高效且可扩展,使其适合大规模生产。
化学反应分析
反应类型: 硬脂酸乙酯会发生各种化学反应,包括:
氧化: 硬脂酸乙酯中的双键使其易于氧化,从而导致形成氢过氧化物和其他氧化产物。
还原: 还原反应可以将双键转化为单键,形成更饱和的酯。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和臭氧。
还原: 在钯催化剂存在下,经常使用氢气进行还原。
水解: 盐酸或氢氧化钠可用作水解反应的催化剂.
主要产物:
氧化: 氢过氧化物和其他氧化衍生物。
还原: 饱和脂肪酸乙酯。
水解: 硬脂酸和乙醇.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] } | |
| 106261-49-8 | |
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC 名称 |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
InChI 键 |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
外观 |
Powder |
| 106261-49-8 | |
Pictograms |
Irritant; Health Hazard |
同义词 |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
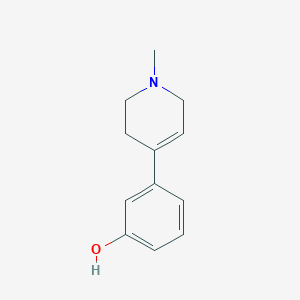




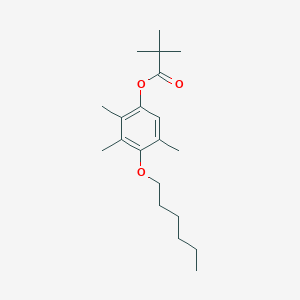
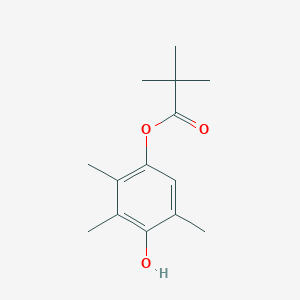
![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
